SPase I Inhibition Potency of Arylomycin A2 vs. a Non-Arylomycin Inhibitor
Arylomycin A2 demonstrates exceptionally potent inhibition of E. coli SPase I Δ2-75 with an IC50 of 1.0 ± 0.2 µM. This is over 600-fold more potent than the non-arylomycin β-sultam inhibitor BAL0019193, which exhibits an IC50 of 610 ± 18 µM in the same enzymatic assay [1].
| Evidence Dimension | SPase I Δ2-75 Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.0 ± 0.2 µM |
| Comparator Or Baseline | BAL0019193: 610 ± 18 µM |
| Quantified Difference | 610-fold higher potency for Arylomycin A2 |
| Conditions | In vitro enzymatic assay using E. coli SPase I Δ2-75 |
Why This Matters
This vast difference in primary target engagement translates directly to the compound's utility as a high-sensitivity molecular probe for SPase I and its superior activity in bacterial growth inhibition assays.
- [1] Paetzel, M., Goodall, J. J., Kania, M., Dalbey, R. E., & Page, M. G. (2009). Crystallographic Analysis of Bacterial Signal Peptidase in Ternary Complex with Arylomycin A2 and a β-Sultam Inhibitor. Biochemistry, 48(37), 8976–8984. View Source
